3,6-Dichloro-2'-isopropyloxy-4'-methylflavone is a synthetic compound that has garnered attention in pharmacological research due to its potential applications as an adenosine receptor agonist. This compound is classified within the flavonoid family, which is known for its diverse biological activities, including anti-inflammatory and antioxidant effects. The compound's structural modifications enhance its interaction with specific biological targets, making it a subject of interest in medicinal chemistry.
The compound is derived from the flavonoid class, specifically modified to include dichloro and isopropyloxy functional groups. Its chemical structure can be represented by the following molecular formula: . The compound has been studied for its effects on adenosine receptors, particularly the A3 adenosine receptor, which plays a critical role in various physiological processes, including cardiovascular function and immune response .
The synthesis of 3,6-dichloro-2'-isopropyloxy-4'-methylflavone typically involves several key steps:
Technical details regarding specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity but are not extensively detailed in available literature .
The molecular structure of 3,6-dichloro-2'-isopropyloxy-4'-methylflavone features a flavonoid backbone with distinct functional groups. The presence of chlorine atoms at positions 3 and 6 contributes to its biological activity by enhancing receptor binding affinity.
The compound can participate in various chemical reactions typical for flavonoids:
Reactions involving this compound often require precise control of reaction conditions to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to monitor reaction progress and confirm product identity .
The mechanism of action for 3,6-dichloro-2'-isopropyloxy-4'-methylflavone primarily involves its interaction with adenosine receptors:
Relevant analyses often include spectroscopic methods to determine purity and structural integrity.
3,6-Dichloro-2'-isopropyloxy-4'-methylflavone has potential applications in scientific research:
Flavonoids, a class of polyphenolic phytochemicals abundant in plants, exhibit significant interactions with adenosine receptors (ARs)—key regulators of cardiovascular, immune, and neurological functions. These compounds act as antagonists by competitively binding to AR subtypes, thereby blocking endogenous adenosine signaling. For example, the flavone galangin (Ki = 3.15 µM at human A₃AR) and the flavonol pentamethylmorin (Ki = 2.65 µM) demonstrate selective antagonism at human A₃ adenosine receptors (A₃AR), which are implicated in inflammatory responses and ischemic preconditioning [3] [6]. Isoflavones like genistein (found in soy) target A₁ receptors, while aurones (e.g., hispidol, Ki = 350 nM at A₁AR) further highlight the structural diversity of flavonoid-based AR modulators [5].
Table 1: Binding Affinities of Select Flavonoids at Adenosine Receptors
Compound | A₁AR Ki (μM) | A₂ₐAR Ki (μM) | A₃AR Ki (μM) | Selectivity (A₃ vs A₁/A₂ₐ) |
---|---|---|---|---|
Galangin | 0.86 | 0.97 | 3.15 | 3-4 fold |
Pentamethylmorin | - | - | 2.65 | 14-17 fold vs A₁/A₂ₐ |
Hispidol (aurone) | 0.35 | - | - | A₁-selective |
Genistein | ~1.0* | - | - | A₁-selective |
Data compiled from [5] [6]; *approximate value.
The broad bioactivity spectrum of flavonoids—including anti-inflammatory, anticancer, and neuroprotective effects—is partially attributable to AR modulation. Antagonism of A₃AR, for instance, suppresses tumor necrosis factor-α (TNF-α) release in macrophages, suggesting therapeutic potential in cytokine-driven pathologies [1] [3]. However, natural flavonoids often lack subtype selectivity and exhibit moderate affinity, necessitating structural optimization for clinical applications [5] [6].
The development of synthetic flavonoid derivatives aimed to enhance potency and selectivity for A₃AR. Early efforts focused on alkyl etherification of natural scaffolds:
A breakthrough emerged with halogenation and alkoxy substitution. 3,6-Dichloro-2'-(isopropyloxy)-4'-methylflavone (designated MRS 1067 or 11e) was synthesized by introducing chloro groups at C3/C6 and an isopropyloxy moiety at C2' [6]. This yielded:
Table 2: Structure-Activity Relationships of Synthetic Flavonoid Antagonists
Structural Modification | Key Compound | A₃AR Ki (μM) | Selectivity vs A₁AR |
---|---|---|---|
3,5,7-Tripropoxygalangin | MRS 1042 | 0.32 | 3.5-fold |
2',4'-Diethoxy-5-hydroxy-7-ethoxy | MRS 1063 | 4.83 | >40-fold |
3,6-Dichloro-2'-isopropyloxy-4'-methyl | MRS 1067 | 0.56 | >200-fold |
Data from [6].
MRS 1067’s design leveraged computational modeling (CoMFA) to optimize steric and electrostatic compatibility with the human A₃AR binding pocket [5]. Its chloro groups enhanced hydrophobic interactions, while the 4'-methyl and 2'-isopropyloxy groups minimized steric clashes, establishing a blueprint for next-generation antagonists like MRS 1523 and MRS 1334 [3] [6]. This evolution underscores synthetic flavonoids' role as targeted molecular tools for elucidating A₃AR physiology and therapeutic applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7